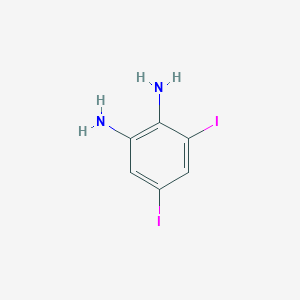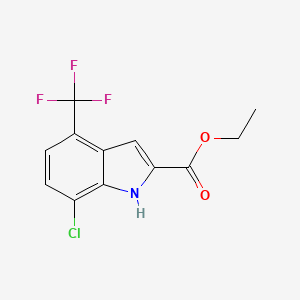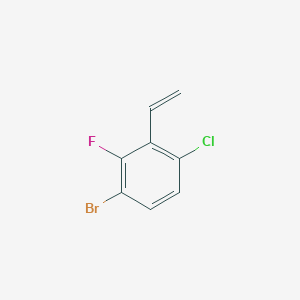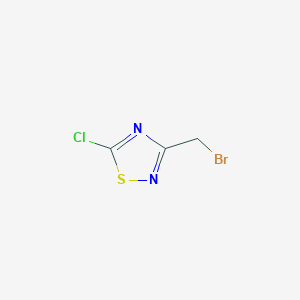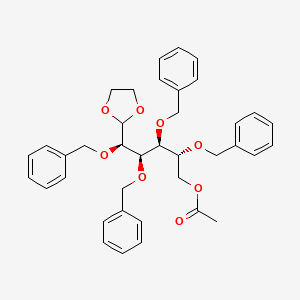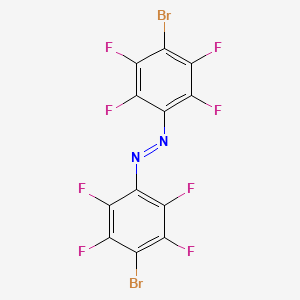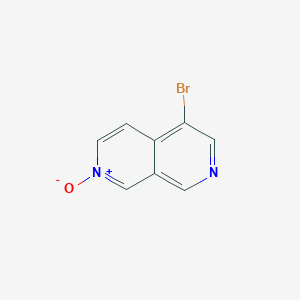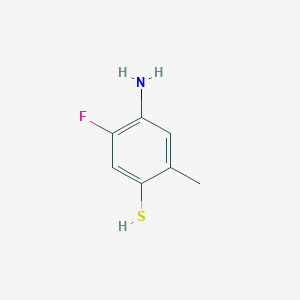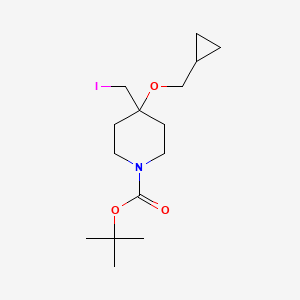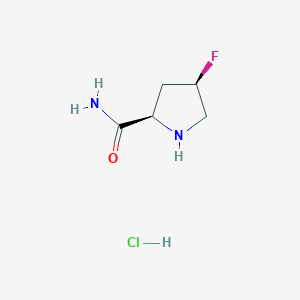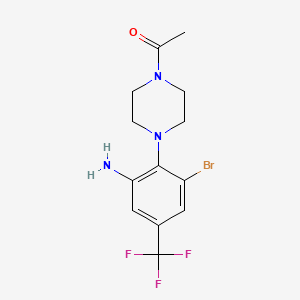
(2R,3R,4S,E)-3-Methoxy-2,4-dimethyloct-6-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R,4S,E)-3-Methoxy-2,4-dimethyloct-6-enal is an organic compound characterized by its specific stereochemistry and functional groups. This compound features a methoxy group, two methyl groups, and an aldehyde group, along with a double bond in its structure. Its unique configuration and functional groups make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,E)-3-Methoxy-2,4-dimethyloct-6-enal typically involves several steps, starting from simpler organic molecules. One common approach is to use a stereoselective aldol reaction followed by a series of functional group transformations. Here is a general outline of a possible synthetic route:
Aldol Reaction: A stereoselective aldol reaction between an aldehyde and a ketone can be used to form the initial carbon skeleton with the desired stereochemistry.
Methoxylation: Introduction of the methoxy group can be achieved through a nucleophilic substitution reaction.
Double Bond Formation: The double bond can be introduced via an elimination reaction, often using a strong base.
Functional Group Transformations: Final adjustments to the functional groups, such as oxidation to form the aldehyde, complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(E,2R,3R,4S)-3-methoxy-2,4-dimethyloct-6-enal |
InChI |
InChI=1S/C11H20O2/c1-5-6-7-9(2)11(13-4)10(3)8-12/h5-6,8-11H,7H2,1-4H3/b6-5+/t9-,10-,11+/m0/s1 |
InChI Key |
VEXGMZWYNCVISK-HHIZAXHSSA-N |
Isomeric SMILES |
C/C=C/C[C@H](C)[C@H]([C@@H](C)C=O)OC |
Canonical SMILES |
CC=CCC(C)C(C(C)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


